molecular formula C6H9NO B12675683 2H-Pyrrole, 2,2-dimethyl-, 1-oxide CAS No. 67036-02-6

2H-Pyrrole, 2,2-dimethyl-, 1-oxide

Cat. No.: B12675683
CAS No.: 67036-02-6
M. Wt: 111.14 g/mol
InChI Key: MREIKZMTRKJDCV-UHFFFAOYSA-N
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Description

2H-Pyrrole, 2,2-dimethyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C6H11NO It is a derivative of pyrrole, where the nitrogen atom is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 2,2-dimethyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2,2-dimethyl-3,4-dihydro-2H-pyrrole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 2,2-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher-order N-oxides.

    Reduction: 2,2-dimethyl-3,4-dihydro-2H-pyrrole.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 2,2-dimethyl-, 1-oxide involves its ability to interact with various molecular targets. As an N-oxide, it can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can affect cellular processes. The compound’s interactions with enzymes and other proteins may also play a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 2,2-dimethyl-, 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group.

Properties

IUPAC Name

2,2-dimethyl-1-oxidopyrrol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2)4-3-5-7(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREIKZMTRKJDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC=[N+]1[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217320
Record name 2H-Pyrrole, 2,2-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67036-02-6
Record name 2H-Pyrrole, 2,2-dimethyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067036026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyrrole, 2,2-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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